molecular formula C17H14O5S B14306401 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- CAS No. 123658-17-3

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-

Katalognummer: B14306401
CAS-Nummer: 123658-17-3
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: VDFAVVGRKSTTHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- is a complex organic compound with a unique structure that combines the indene and sulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- typically involves multiple steps. The starting material is often indene, which undergoes a series of reactions to introduce the carboxylic acid and sulfonyl groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indene-3-carboxylic acid: A simpler compound with similar structural features but lacking the sulfonyl group.

    4-Methylphenoxyacetic acid: A compound with a similar phenoxy group but different overall structure.

    Sulfonylindene derivatives: Compounds with similar sulfonyl and indene groups but different substituents.

Uniqueness

1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

123658-17-3

Molekularformel

C17H14O5S

Molekulargewicht

330.4 g/mol

IUPAC-Name

4-(4-methylphenoxy)sulfonyl-3H-indene-1-carboxylic acid

InChI

InChI=1S/C17H14O5S/c1-11-5-7-12(8-6-11)22-23(20,21)16-4-2-3-13-14(16)9-10-15(13)17(18)19/h2-8,10H,9H2,1H3,(H,18,19)

InChI-Schlüssel

VDFAVVGRKSTTHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2CC=C3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.